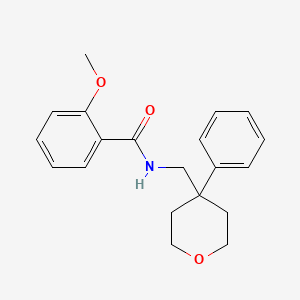

2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Descripción

2-Methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl group linked via an amide bond to a (4-phenyltetrahydro-2H-pyran-4-yl)methyl moiety. The tetrahydro-2H-pyran (THP) ring introduces conformational rigidity, while the phenyl group at the 4-position of the THP ring may enhance lipophilicity and influence binding interactions. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors where spatial and electronic complementarity is critical . While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its structural analogs (e.g., benzamides with THP or methoxy groups) are frequently explored in medicinal chemistry for antimicrobial, anticancer, or kinase-inhibitory activities .

Propiedades

IUPAC Name |

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLOSSHFCTZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-methoxybenzoic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Coupling of the Tetrahydropyran and Benzamide Units: The final step involves coupling the tetrahydropyran unit with the benzamide core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

Reduction: The benzamide core can be reduced to form an amine, which may further react to form various derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or amines under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines and their derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits several pharmacological activities that have been explored in recent studies:

Therapeutic Applications

Given its pharmacological properties, 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide may have several therapeutic applications:

- Neuroprotective Agents : Due to its potential role as a PDE inhibitor, it may contribute to neuroprotection in conditions like Alzheimer's disease or schizophrenia.

- Antiviral Treatments : As suggested by related compounds, it might be explored as a candidate for developing antiviral therapies against HBV or other viral infections.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydropyran Derivative : The initial step often includes the synthesis of the tetrahydropyran ring, which can be achieved through various cyclization methods.

- Benzamide Formation : The reaction of the tetrahydropyran derivative with an appropriate benzoyl chloride or amine leads to the formation of the benzamide structure.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

A review of recent literature provides insights into related compounds and their findings:

These studies highlight the potential pathways for exploring this compound in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups could participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparative Insights

Conversely, nitro groups (e.g., in 4MNB) introduce electron-withdrawing effects, which could increase reactivity in electrophilic substitution but reduce bioavailability . The tetrahydro-2H-pyran (THP) ring in the target compound provides conformational rigidity and moderate lipophilicity, similar to cyclohexyl or tetrahydropyranyl groups in kinase inhibitors (e.g., BTK inhibitors in ). This contrasts with thiazole or furan heterocycles in antimicrobial agents, which prioritize polar interactions .

Amide Linker Variations :

- The standard amide bond in the target compound is less polar than the thiourea linker in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which may facilitate metal coordination in catalytic applications .

Synthetic Accessibility :

- The target compound could be synthesized via amide coupling between 2-methoxybenzoyl chloride and a (4-phenyltetrahydro-2H-pyran-4-yl)methylamine precursor, a method analogous to the thiourea synthesis described in .

Table 2: Physicochemical and Pharmacokinetic Predictions

Actividad Biológica

2-Methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, with the CAS number 639468-72-7, is a compound of interest due to its unique structural features combining a benzamide moiety and a tetrahydropyran ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 235.28 g/mol. The compound features a methoxy group and a tetrahydropyran structure, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 639468-72-7 |

| Boiling Point | Not Available |

| Solubility | Varies |

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available precursors. A common synthetic route includes:

- Formation of Tetrahydropyran Ring : The tetrahydropyran component is synthesized through cyclization reactions involving appropriate aldehydes and alcohols.

- Benzamide Formation : The benzamide group is introduced via acylation reactions using 4-methylbenzoic acid derivatives.

- Final Coupling : The final product is obtained by coupling the two components under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways that are crucial for cellular functions.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-substituted benzimidazole derivatives | MCF-7 | 3.1 |

| Hydroxy-substituted carboxamides | HCT 116 | 3.7 |

These results indicate that modifications to the structure can enhance biological activity, suggesting that the methoxy and tetrahydropyran components may contribute to its efficacy against cancer cells.

Antimicrobial Activity

Studies have also explored the antimicrobial potential of similar compounds. For example, derivatives with similar structural motifs have shown activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar levels (8 µM).

Case Studies

- Antioxidative Properties : In vitro studies demonstrated that certain derivatives possess antioxidative capabilities, which may protect cells from oxidative stress and contribute to their overall therapeutic potential.

- Enzyme Inhibition : Specific studies have identified compounds that inhibit lipoxygenase enzymes, which are involved in inflammatory processes. This suggests that this compound could be further investigated for anti-inflammatory applications.

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with commercially available benzamide and pyran derivatives. Key steps include:

- Coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxyl groups for amide bond formation .

- Functionalization of the tetrahydro-2H-pyran ring with a phenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the substituent’s electronic properties .

- Final purification via column chromatography or recrystallization in methanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify methoxy, benzamide, and pyran ring protons .

- IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) for molecular weight validation .

- HPLC for purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyran ring functionalization step?

Key optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing transition states .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for phenyl group introduction .

- Temperature control : Maintaining 60–80°C prevents side reactions like ring-opening of the tetrahydro-2H-pyran moiety .

- Real-time monitoring : TLC or in-situ IR tracks intermediate formation to adjust reaction conditions dynamically .

Q. What methodologies are used to analyze discrepancies in biological activity data across studies?

Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) can arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or target binding .

- Structural analogs : Trace impurities from incomplete purification (e.g., residual coupling agents) can skew results; LC-MS/MS is recommended for impurity profiling .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (p < 0.05) across replicate experiments .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

Advanced approaches include:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t½) .

- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Computational modeling : Molecular docking (e.g., PDB code 3HKC) predicts binding affinities to metabolic enzymes like BTK .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or benzamide moiety .

- Particle size reduction : Nano-milling or spray drying improves dissolution kinetics .

Data Interpretation and Validation

Q. How should researchers resolve conflicting NMR and X-ray crystallography data for this compound?

- Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare NOESY (for spatial proximity) and Hirshfeld surface analysis (for crystal interactions) .

- Tautomerism : Check for keto-enol tautomerism in the benzamide group using variable-temperature NMR .

Q. What statistical methods ensure reproducibility in dose-response studies?

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism®) .

- Replicate design : Use n ≥ 6 replicates per concentration to minimize variability .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Structural and Functional Insights

Q. How does the tetrahydro-2H-pyran ring influence the compound’s pharmacokinetics?

Q. What role does the methoxy group play in target binding?

- Hydrogen bonding : The methoxy oxygen acts as a hydrogen bond acceptor with residues like Ser530 in BTK .

- Steric effects : Ortho-substitution on the benzamide restricts rotational freedom, optimizing binding pocket fit .

Future Research Directions

Q. What unexplored modifications could enhance the compound’s therapeutic index?

- Heterocyclic replacements : Substitute the pyran ring with piperidine or morpholine to modulate solubility .

- Fluorine incorporation : Introduce CF₃ groups to improve metabolic stability and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.